4-(1-Amino-3-methylbutyl)-2-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Amino-3-methylbutyl)-2-fluorophenol is an organic compound that features a fluorine atom attached to a phenol ring, with an amino group and a methylbutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-methylbutyl)-2-fluorophenol can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorophenol with 1-amino-3-methylbutane under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation, amination, and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Amino-3-methylbutyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .
Wissenschaftliche Forschungsanwendungen
4-(1-Amino-3-methylbutyl)-2-fluorophenol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-(1-Amino-3-methylbutyl)-2-fluorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions are influenced by the compound’s structure, including the presence of the fluorine atom and the amino group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Amino-3-methylbutyl)-3-fluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group.
Methyl 4-(1-amino-3-methylbutyl)benzoate: Features a benzoate ester group instead of a phenol group.
Uniqueness
4-(1-Amino-3-methylbutyl)-2-fluorophenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical properties and reactivity. The presence of both an amino group and a fluorine atom enhances its potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C11H16FNO |
---|---|
Molekulargewicht |
197.25 g/mol |
IUPAC-Name |
4-(1-amino-3-methylbutyl)-2-fluorophenol |
InChI |
InChI=1S/C11H16FNO/c1-7(2)5-10(13)8-3-4-11(14)9(12)6-8/h3-4,6-7,10,14H,5,13H2,1-2H3 |
InChI-Schlüssel |
PLGBXOCIBSLSRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C1=CC(=C(C=C1)O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.